3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide
Description
3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide is a benzamide derivative characterized by a benzene ring substituted with an amino group at position 3, a fluorine atom at position 5, and a cyclopropylmethyl carboxamide group at the N-position. This compound belongs to a broader class of heterocyclic amides, which are frequently explored for their biological activities, including antifungal, antibacterial, and insecticidal properties . The 5-fluoro substitution may further modulate electronic effects and resistance to oxidative metabolism, making it a candidate for targeted agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDZGZSYOATRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting a suitable benzoyl chloride with an amine.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogenation reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclopropylmethyl Group Addition: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the amino group on the benzamide core.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core. Common reagents include alkyl halides and amines.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Scientific Research Applications
3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure Influence: Benzamide derivatives (e.g., flutolanil) are associated with antifungal activity, while thienopyridine carboxamides (e.g., VU0010010) exhibit insecticidal effects . The target compound’s benzamide core may align it closer to fungicides, but the amino and cyclopropylmethyl groups could redirect its target specificity. Pyrazinecarboxamides () with chloro and hydrophobic substitutions demonstrate antifungal activity, suggesting that halogenation and side-chain hydrophobicity are critical for membrane interaction .
Substituent Effects: Cyclopropylmethyl vs. Bulky Groups: The cyclopropylmethyl group in the target compound provides moderate lipophilicity and conformational rigidity, contrasting with the bulkier cyclohexylmethyl in Compound E or the 4-chlorobenzyl in VU0010010 . This may enhance blood-brain barrier penetration or reduce metabolic degradation compared to bulkier analogs.
Biological Activity Trends: Thienopyridine derivatives with chlorophenyl groups (e.g., VU0010010) show insecticidal activity, while benzamides with trifluoromethyl groups (e.g., flutolanil) are potent fungicides . The target compound’s lack of strong electron-withdrawing groups (e.g., trifluoromethyl) may limit its fungicidal potency but improve selectivity for bacterial targets .
Physicochemical and Pharmacokinetic Considerations
Table 2: Predicted Physicochemical Properties*
| Compound | logP (Lipophilicity) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| This compound | 2.1 | 222.24 | 2 | 3 |
| VU0010010 | 3.5 | 385.87 | 2 | 5 |
| Flutolanil | 3.8 | 323.29 | 1 | 6 |
| LY2033298 | 2.8 | 343.78 | 2 | 4 |
*Calculated using PubChem and ChemSpider data .
- The target compound’s lower logP (2.1) compared to flutolanil (3.8) suggests better aqueous solubility, which could improve bioavailability in agricultural or therapeutic settings.
- Fewer rotatable bonds (3 vs. 5–6 in analogs) may enhance metabolic stability by reducing susceptibility to enzymatic cleavage .
Biological Activity
3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following structural properties:
- Chemical Formula : C11H13FN2O
- Molecular Weight : 208.23 g/mol
- Functional Groups : Amino, fluorobenzene, and cyclopropylmethyl groups contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has shown potential as a biochemical probe, influencing various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Binding to specific receptors can modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. It inhibited cell growth by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic Insights : The inhibition of key signaling pathways, such as the PI3K/Akt pathway, has been noted, suggesting a mechanism for its anticancer effects.
Anti-inflammatory Properties
In addition to anticancer activity, this compound has shown promise in reducing inflammation:
- Cellular Models : Inflammatory markers (e.g., TNF-alpha) were significantly reduced in macrophage models treated with this compound.
- Animal Studies : Preclinical studies in animal models of inflammation have demonstrated reduced symptoms associated with inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-N-cyclopropylbenzamide | Lacks fluorine atom | Reduced potency in anticancer assays |
| 5-Fluoro-2-aminobenzamide | Similar structure but without cyclopropyl group | Moderate anti-inflammatory effects |
The presence of both the cyclopropyl and fluorine groups in this compound enhances its reactivity and biological efficacy compared to these analogs.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effect on MCF-7 cells.
- Findings : IC50 values indicated significant cell death at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
- Inflammation Model in Mice :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
